molecular formula C11H13ClN2O2 B186102 4-chloro-N-(4-morpholinyl)benzamide CAS No. 5569-63-1

4-chloro-N-(4-morpholinyl)benzamide

Cat. No. B186102
CAS RN: 5569-63-1
M. Wt: 240.68 g/mol
InChI Key: ZDDDYKVPVXQJIF-UHFFFAOYSA-N
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Description

4-chloro-N-(4-morpholinyl)benzamide, also known as CMH-1, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The exact mechanism of action of 4-chloro-N-(4-morpholinyl)benzamide is not fully understood. However, it is believed to inhibit the activity of the protein HSP90, which is involved in the regulation of cell growth and survival. By inhibiting HSP90, 4-chloro-N-(4-morpholinyl)benzamide may induce apoptosis in cancer cells and protect neurons from damage in neurodegenerative diseases.

Biochemical And Physiological Effects

4-chloro-N-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HSP90, induce apoptosis in cancer cells, and protect neurons from damage in neurodegenerative diseases. 4-chloro-N-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-chloro-N-(4-morpholinyl)benzamide in lab experiments is its potential use in cancer research and the treatment of neurodegenerative diseases. 4-chloro-N-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying these diseases. However, one limitation of using 4-chloro-N-(4-morpholinyl)benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 4-chloro-N-(4-morpholinyl)benzamide in humans.

Future Directions

There are several future directions for research involving 4-chloro-N-(4-morpholinyl)benzamide. One area of research is the development of more potent and selective HSP90 inhibitors. Another area of research is the investigation of the potential use of 4-chloro-N-(4-morpholinyl)benzamide in the treatment of other diseases such as inflammatory diseases and viral infections. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-(4-morpholinyl)benzamide in humans and to develop potential therapeutic applications.

Synthesis Methods

The synthesis of 4-chloro-N-(4-morpholinyl)benzamide involves the reaction of 4-chlorobenzoic acid and morpholine in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through recrystallization to obtain the final product.

Scientific Research Applications

4-chloro-N-(4-morpholinyl)benzamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-chloro-N-(4-morpholinyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

5569-63-1

Product Name

4-chloro-N-(4-morpholinyl)benzamide

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

4-chloro-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)

InChI Key

ZDDDYKVPVXQJIF-UHFFFAOYSA-N

SMILES

C1COCCN1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1COCCN1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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